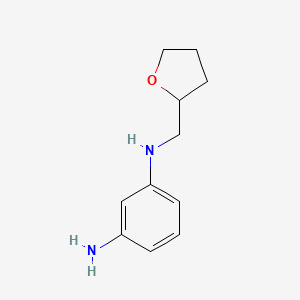

N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine

Description

N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine is a substituted benzene-1,3-diamine derivative featuring a tetrahydrofuran (THF)-based methyl group at the N1 position.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-N-(oxolan-2-ylmethyl)benzene-1,3-diamine |

InChI |

InChI=1S/C11H16N2O/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1,3-4,7,11,13H,2,5-6,8,12H2 |

InChI Key |

PCKAZZVCAWQMBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC2=CC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with tetrahydrofuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine undergoes condensation with aldehydes to form Schiff bases or benzimidazole derivatives. This reactivity is analogous to structurally similar aromatic diamines .

Key findings:

-

Solvent effects : DMF and DMSO enhance reaction efficiency due to their polar aprotic nature .

-

Catalytic sulfur : Facilitates cyclization by promoting intramolecular dehydrogenation .

Cyclization to Benzimidazole Derivatives

The compound participates in cyclization reactions under oxidative conditions to form benzimidazoles, a critical scaffold in medicinal chemistry .

Notable observations:

-

Fe/S catalysis : Enables solvent-free synthesis with high yields, aligning with green chemistry principles .

-

Hydrosilane activation : Directs selective cyclization by activating carbonyl intermediates .

Metal-Catalyzed Coupling Reactions

The amine groups in this compound enable participation in palladium- or calcium-catalyzed amidation and cross-coupling reactions .

Critical insights:

-

Palladium systems : Effective for aryl-aryl bond formation but require rigorous exclusion of moisture .

-

Calcium iodide : A cost-effective catalyst for amidation, producing high-purity products .

Amidation and Carbamate Formation

The primary amine groups react with esters or anhydrides to form amides or carbamates under mild conditions .

| Reagent | Conditions | Yield | Product Type | Source |

|---|---|---|---|---|

| Methyl tetrahydrofuran-2-carboxylate | CaI₂, toluene, rt, 1 h | 94% | Amide | |

| DPPA (Curtius rearrangement) | Toluene/t-BuOH (1:1), triethylamine | 60% | Carbamate |

Methodological highlights:

-

One-pot Curtius rearrangement : Simplifies carbamate synthesis but introduces phosphorous salt impurities .

-

Calcium iodide efficiency : Achieves near-quantitative yields in room-temperature amidation .

Functionalization via Trifluoromethylation

While not directly reported for this compound, analogous diamines undergo trifluoromethylation using CF₃ sources like TMSCF₃ under CsF catalysis .

-

Conditions : THF solvent, CsF (1.2 mmol), 0.5 h.

-

Outcome : Selective mono-/di-substitution with 51% HCF₃ retention .

Key Challenges and Opportunities

-

Solubility limitations : Polar solvents (DMF, DMSO) are essential for reactivity but complicate purification .

-

Catalyst optimization : Transition-metal systems require ligand tuning to suppress side reactions .

-

Biological relevance : Derivatives exhibit anticancer and antimicrobial activity, warranting further pharmacological studies .

Scientific Research Applications

Chemical Synthesis

N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in creating more complex molecules. It has been utilized in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Oxidation | Corresponding oxides | Potassium permanganate |

| Reduction | Amines or reduced derivatives | Lithium aluminum hydride |

| Substitution | Various substituted derivatives | Nucleophilic substitution reactions |

Biological Applications

In biological research, this compound has been investigated for its role as a ligand in biochemical assays. Its ability to form coordination complexes with metal ions makes it valuable in studying enzyme interactions and mechanisms.

Case Study: Enzyme Interaction Studies

A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders .

Industrial Applications

The compound is also employed in the production of polymers and other industrial chemicals. Its unique properties enhance the performance characteristics of materials used in various applications.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Polymer Production | Used as an intermediate to produce high-performance polymers |

| Coatings | Enhances durability and chemical resistance |

| Adhesives | Improves bonding strength and thermal stability |

Mechanism of Action

The mechanism of action of N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Pyridinyl/Thiazole Substituents : Compounds like 6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine exhibit antiproliferative effects, likely due to kinase inhibition pathways . The thiazole ring enhances π-π stacking interactions with target proteins.

- THF vs. THP Substituents : The tetrahydrofuran (THF) group in the target compound may confer improved metabolic stability compared to tetrahydropyran (THP) derivatives, as seen in the lower hazard profile of THP analogs (e.g., irritant class in ).

- Indole-Pyrimidine Derivatives : Substitution with indole-pyrimidine moieties (e.g., compound 5d in ) enhances antimicrobial activity, with yields exceeding 72%. Methoxy groups at C6 further optimize solubility and bioavailability.

Catalytic Reduction

Nitro-precursors of benzene-1,3-diamines are often reduced catalytically using Pd/C under H2 pressure. For example, 6-methyl-N1-(5-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine (36b) was synthesized via this method, yielding dihydrochloride salts after purification . This approach is scalable but requires careful control of reaction conditions to avoid over-reduction.

Solvent-Free Amidation

High-yield synthesis (72–85%) of analogs like compound 8b (72% yield) was achieved using 1,1′-carbonyldiimidazole (CDI) as a catalyst under solvent-free conditions . This method minimizes waste and is advantageous for industrial applications.

AlMe3-Mediated Amidation

Masitinib derivatives, including benzene-1,3-diamines, were synthesized via AlMe3-mediated amidation followed by BBr3 deprotection, highlighting the versatility of these reagents in introducing diverse substituents .

Biological Activity

N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrahydrofuran moiety attached to a benzene ring with two amine functional groups. This structural configuration may contribute to its biological activity by influencing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For example, one method includes the reaction of tetrahydrofuran derivatives with substituted benzene amines under specific catalytic conditions to yield the desired compound. The reaction conditions often include solvents like toluene and catalysts such as palladium complexes, which facilitate the formation of carbon-nitrogen bonds essential for creating amines .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest at specific phases .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 (Prostate Cancer) | 12.5 | Apoptosis induction |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Bath evaluated the antimicrobial properties of several diamine derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in cancer cell metabolism and proliferation.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells.

Q & A

Basic Research Questions

What are the optimized synthetic routes for N1-((Tetrahydrofuran-2-yl)methyl)benzene-1,3-diamine, and how can purity be ensured?

Methodological Answer:

- Synthetic Optimization : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tetrahydrofuran (THF) is often used as a solvent due to its ability to stabilize intermediates (e.g., in phosphazene-diamine reactions). Key steps include slow addition of reagents and maintaining room temperature for 72 hours to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for isolating the product. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Purity Validation : Use NMR (¹H/¹³C) to confirm absence of unreacted diamine or THF residues. X-ray crystallography (if crystalline) provides structural confirmation .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction : Resolves stereochemistry of the tetrahydrofuran-methyl group .

What are the key physicochemical properties influencing experimental handling?

Methodological Answer:

- Stability : The compound is sensitive to oxidation; store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF. Insoluble in water, requiring sonication for aqueous reactions .

- Thermal Properties : Predicted melting point ~58–60°C (analogous to N1-(o-tolyl)benzene-1,4-diamine) .

How can reaction byproducts be minimized during synthesis?

Methodological Answer:

- Byproduct Control : Use excess diamine (1.2–1.5 eq) to drive reactions to completion. Triethylamine (Et₃N) effectively scavenges HCl in substitution reactions .

- Temperature Optimization : Avoid high temperatures (>50°C) to prevent polymerization or decomposition. For example, benzimidazole formation from diamines is favored at elevated temperatures, which must be avoided .

Advanced Research Questions

How can DFT calculations predict reactivity in functionalization reactions?

Methodological Answer:

- Computational Modeling : Perform DFT studies (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). For example, the HOMO of benzene-1,3-diamine derivatives is localized on the NH₂ groups, directing electrophilic attacks .

- Reactivity Insights : Calculate activation barriers for proposed pathways (e.g., alkylation vs. acylation) to prioritize synthetic routes .

What role does this compound play in metal-organic framework (MOF) design?

Methodological Answer:

- MOF Synthesis : The diamine group acts as a bridging ligand for transition metals (e.g., Cu, Co). In aqueous/ethanol mixtures, it facilitates the formation of 2D or 3D frameworks. Optimize molar ratios (diamine:metal = 2:1) and pH (~7–8) for crystallization .

- Catalytic Applications : MOFs incorporating this ligand show activity in reduction reactions (e.g., NaBH₄-mediated nitro group reduction) .

How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Case Study : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) to assign peaks. For example, NOESY can confirm spatial proximity between the tetrahydrofuran-methyl group and aromatic protons .

- Cross-Validation : Compare experimental IR/NMR with computational spectra (e.g., Gaussian) to identify discrepancies caused by tautomerism or solvation effects .

What strategies enhance its utility in asymmetric catalysis?

Methodological Answer:

- Chiral Modification : Introduce chiral auxiliaries (e.g., (R)-BINOL) to the NH₂ groups. Monitor enantioselectivity via HPLC with a chiral column .

- Ligand Design : Coordinate with transition metals (Pd, Ru) for cross-coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling achieves >90% yield with this diamine as a ligand .

How does structural variation (e.g., substituents on benzene) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the tetrahydrofuran group with cyclohexyl or naphthyl moieties. Test cytotoxicity (MTT assay) and HDAC inhibition (IC₅₀) in cancer cell lines. For example, N1-(tetrahydrofuran-2-yl) derivatives show enhanced solubility and target engagement in HDAC inhibitor studies .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to optimize pharmacokinetics .

What are the mechanistic pathways for byproduct formation in diamine reactions?

Methodological Answer:

- Pathway Analysis : In the presence of excess acid, benzene-1,3-diamine derivatives form benzimidazoles via cyclization. Use LC-MS to track intermediates. Control protonation (pH 4–5) and temperature (<60°C) to suppress this pathway .

- Leaving Group Effects : Electrophiles with poor leaving groups (e.g., Cl⁻) favor amide formation over cyclization. Additives like pyridine improve leaving group departure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.